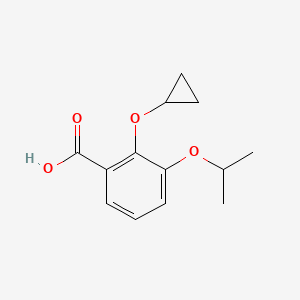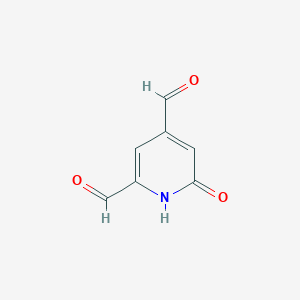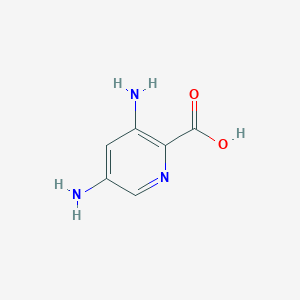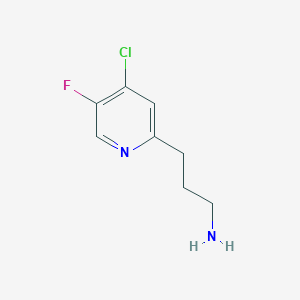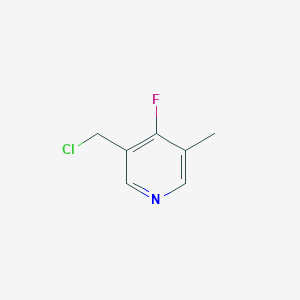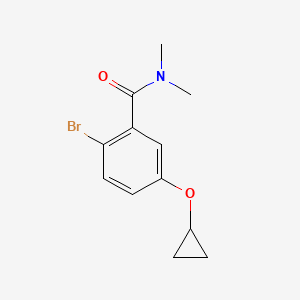
2-Bromo-5-cyclopropoxy-N,N-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-cyclopropoxy-N,N-dimethylbenzamide is a chemical compound with the molecular formula C12H14BrNO2 and a molecular weight of 284.152 g/mol It is known for its unique structure, which includes a bromine atom, a cyclopropoxy group, and a dimethylbenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 5-cyclopropoxy-N,N-dimethylbenzamide using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of 2-Bromo-5-cyclopropoxy-N,N-dimethylbenzamide may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as recrystallization, distillation, and chromatography may be employed to purify the compound .
化学反応の分析
Types of Reactions
2-Bromo-5-cyclopropoxy-N,N-dimethylbenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom or the reduction of other functional groups present in the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives .
科学的研究の応用
2-Bromo-5-cyclopropoxy-N,N-dimethylbenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: Research into the potential therapeutic applications of this compound is ongoing.
作用機序
The mechanism of action of 2-Bromo-5-cyclopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopropoxy group may play a role in its binding affinity and selectivity towards certain proteins or enzymes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and signaling pathways .
類似化合物との比較
Similar Compounds
2-Bromo-N,N-dimethylbenzamide: This compound lacks the cyclopropoxy group, which may result in different reactivity and applications.
2-Bromo-5-chlorobenzonitrile: The presence of a nitrile group instead of the dimethylbenzamide moiety can lead to different chemical properties and uses.
2-Bromo-5-(cyclopropylmethoxy)-N,N-dimethylbenzamide: This compound is very similar but has a cyclopropylmethoxy group instead of a cyclopropoxy group, which may affect its reactivity and applications.
Uniqueness
2-Bromo-5-cyclopropoxy-N,N-dimethylbenzamide is unique due to the presence of both the bromine atom and the cyclopropoxy group, which confer specific chemical properties and reactivity. These features make it a valuable compound for various scientific research applications and distinguish it from other similar compounds .
特性
分子式 |
C12H14BrNO2 |
|---|---|
分子量 |
284.15 g/mol |
IUPAC名 |
2-bromo-5-cyclopropyloxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C12H14BrNO2/c1-14(2)12(15)10-7-9(5-6-11(10)13)16-8-3-4-8/h5-8H,3-4H2,1-2H3 |
InChIキー |
UAAFVDJJQXTLQF-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)OC2CC2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


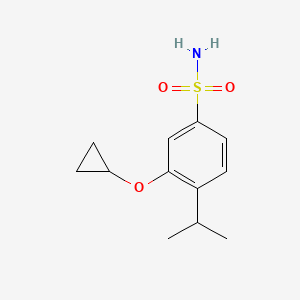
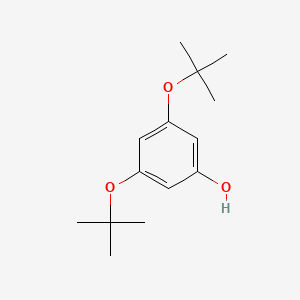
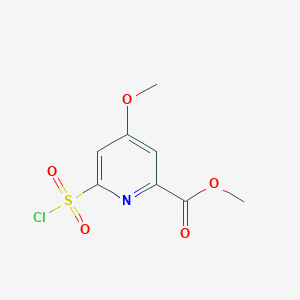
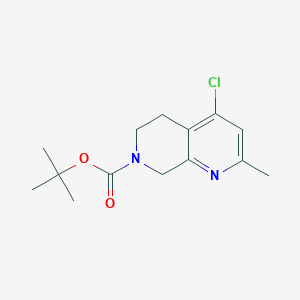
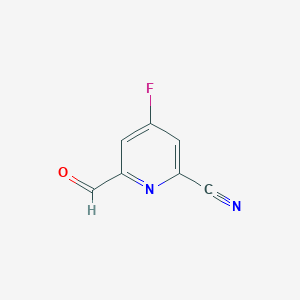
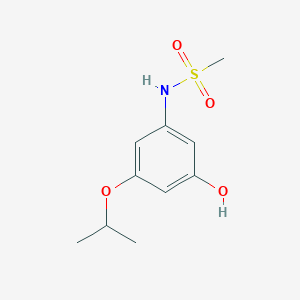
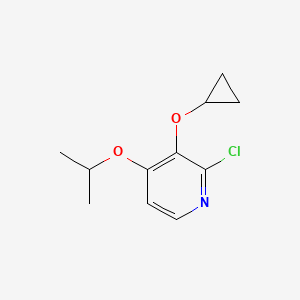
![[2,6-Bis(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14841192.png)
